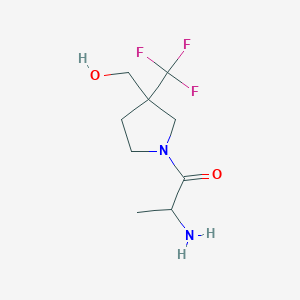

2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Vue d'ensemble

Description

2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, hereafter referred to as 2-AHP, is a synthetic molecule with potential pharmaceutical applications. It is a small molecule with a molecular weight of 235.26 g/mol, and consists of a five-membered ring with an amine group and two methyl groups attached. It has been studied for its potential applications in drug synthesis, medical research, and laboratory experiments.

Applications De Recherche Scientifique

Coordination Chemistry and Molecular Structures

- The synthesis and characterization of Schiff base ligands derived from unsymmetrical tripodal amines, including compounds related to the query compound, have been explored for their ability to form complexes with Cu(II) metal ions. These studies reveal the importance of arm length and molecular interactions in the formation of mononuclear and dinuclear complexes, which are significant for understanding coordination chemistry and designing new materials with specific properties (Keypour et al., 2015).

Synthetic Applications and Biological Molecules

- The synthesis of β-hydroxy-α-amino acids using recombinant d-threonine aldolase has been demonstrated, showing the importance of these intermediates in the development of pharmaceutical compounds. This research highlights the efficiency of enzymatic processes in creating complex molecules with high purity and yield, which is crucial for drug synthesis and development (Goldberg et al., 2015).

Pyrrolidine Derivatives and Medicinal Chemistry

- Studies on the synthesis of pyrrolidine derivatives, including those related to the query compound, emphasize their significance in pharmaceutical sciences. These compounds are valuable in the creation of new medicinal molecules due to their presence in many biologically active molecules and natural products. The versatility in substituting pyrrolidin-2-ones allows for the synthesis of compounds with enhanced biological activity, demonstrating the potential for developing new drugs (Rubtsova et al., 2020).

Pharmacological Characterization

- The pharmacological characterization of compounds structurally similar to the query compound has been conducted to explore their potential as drug candidates. For example, studies on κ-opioid receptor antagonists reveal their selectivity and efficacy, which could lead to new treatments for depression and addiction disorders. This research underscores the therapeutic potential of such compounds in addressing significant health issues (Grimwood et al., 2011).

Pyrrole and Pyrrole Derivatives

- Pyrrole derivatives, including those related to the query compound, are fundamental in synthesizing biologically important molecules like heme and chlorophyll. The extensive delocalization in pyrrole systems accounts for their aromatic character and lack of basicity. These derivatives play crucial roles in various synthetic reactions and have applications ranging from solvents and wetting agents to intermediates in the production of pharmaceuticals and dyes (Anderson & Liu, 2000).

Propriétés

IUPAC Name |

2-amino-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c1-6(13)7(16)14-3-2-8(4-14,5-15)9(10,11)12/h6,15H,2-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVNFXVZGPERIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)(CO)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Piperidin-4-yl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477214.png)

![3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1477215.png)

![2-(Methylamino)-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477218.png)

![Piperidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477219.png)

![3-Oxo-3-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propanenitrile](/img/structure/B1477220.png)

![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B1477221.png)

![5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477222.png)

![5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477224.png)

![2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477225.png)

![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)

![7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477229.png)

![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1477232.png)

![2-Azido-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477233.png)